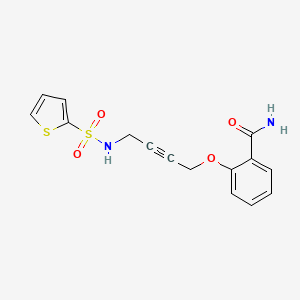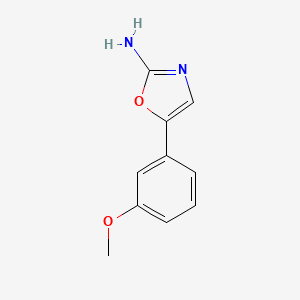
2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, 4-(thiophene-2-sulfonamido)benzoic acid has a molecular weight of 283.33 and a melting point of 166-167 degrees Celsius .Scientific Research Applications
1. Application in Ocular Disease Treatment
Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the compound , have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in treating glaucoma. Among these derivatives, compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide have shown significant ocular hypotensive activity, making them candidates for clinical evaluation in the treatment of glaucoma (Graham et al., 1989).
2. Fluorescent Probe for Thiophenols Discrimination
A reaction-based fluorescent probe, using similar structural components including a sulfonamide group, has been developed for the selective discrimination of thiophenols over aliphaticthiols. This design is significant in chemical, biological, and environmental sciences for detecting relevant toxic benzenethiols and biologically active aliphatic thiols. The probe, which features high sensitivity and selectivity, has been successfully applied in water samples, demonstrating its potential for environmental and biological sciences (Wang et al., 2012).
3. Inhibitors of Carbonic Anhydrases
Compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and similar aromatic sulfonamides have been assayed as inhibitors of various carbonic anhydrase (CA) isoenzymes. These compounds showed nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential use in medical applications targeting carbonic anhydrases (Supuran et al., 2013).
4. Cancer Treatment Strategies
Benzo[b]thiophene sulfonamide derivatives have been investigated for their interactions with carbonic anhydrase isozymes, some of which are involved in tumorigenesis. These derivatives demonstrated inhibition of tumor-associated isozymes, suggesting their potential role in developing novel therapeutic strategies for cancer management (Innocenti et al., 2005).
5. Corrosion Inhibition
A study has demonstrated the use of a sulfur-containing Schiff base (similar in structure to the compound ) as an efficient corrosion inhibitor for mild steel in acidic solutions. This showcases the potential application of such compounds in industrial settings to protect metals from corrosion (Tezcan et al., 2018).
Safety And Hazards
The safety and hazards of thiophene derivatives can also vary widely. For example, 4-(thiophene-2-sulfonamido)benzoic acid has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
2-[4-(thiophen-2-ylsulfonylamino)but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c16-15(18)12-6-1-2-7-13(12)21-10-4-3-9-17-23(19,20)14-8-5-11-22-14/h1-2,5-8,11,17H,9-10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVPKMQPRKNZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)

![(Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2955749.png)

![N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2955751.png)
![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)
![6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2955754.png)

![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B2955756.png)
![4-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2955761.png)
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)
![(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide](/img/structure/B2955764.png)
